silane CAS No. 79841-59-1](/img/structure/B14427896.png)
[3,3-Bis(4-methoxyphenyl)-2-phenylthiiran-2-yl](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Bis(4-methoxyphenyl)-2-phenylthiiran-2-ylsilane is an organosilicon compound characterized by the presence of a thiirane ring and multiple aromatic groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(4-methoxyphenyl)-2-phenylthiiran-2-ylsilane typically involves the reaction of trimethylsilyl chloride with a thiirane derivative in the presence of a base. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as column chromatography, can further enhance the quality and purity of the final product.
Types of Reactions:
Oxidation: The thiirane ring in 3,3-Bis(4-methoxyphenyl)-2-phenylthiiran-2-ylsilane can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiirane ring to a thiol or sulfide. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The aromatic groups in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; room temperature to mild heating.
Reduction: Lithium aluminum hydride, sodium borohydride; room temperature to reflux conditions.
Substitution: Nitric acid, halogens; room temperature to mild heating.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Nitrated or halogenated aromatic derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, 3,3-Bis(4-methoxyphenyl)-2-phenylthiiran-2-ylsilane serves as a versatile building block for the construction of more complex molecules
Biology and Medicine: The compound’s potential bioactivity is being explored in medicinal chemistry, particularly in the development of novel pharmaceuticals. Its ability to undergo various chemical transformations makes it a valuable intermediate in drug synthesis.
Industry: In materials science, 3,3-Bis(4-methoxyphenyl)-2-phenylthiiran-2-ylsilane is used in the production of advanced materials, such as polymers and coatings, where its unique properties can enhance material performance.
Wirkmechanismus
The mechanism by which 3,3-Bis(4-methoxyphenyl)-2-phenylthiiran-2-ylsilane exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The thiirane ring and aromatic groups can participate in binding interactions, while the trimethylsilyl group can influence the compound’s reactivity and stability. These interactions can modulate biological pathways and lead to specific pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
3,3-Bis(4-methoxyphenyl)-2-phenylthiiran-2-ylgermane: Similar structure but with a germanium atom instead of silicon.
3,3-Bis(4-methoxyphenyl)-2-phenylthiiran-2-ylstannane: Similar structure but with a tin atom instead of silicon.
Uniqueness: 3,3-Bis(4-methoxyphenyl)-2-phenylthiiran-2-ylsilane is unique due to the presence of the silicon atom, which imparts distinct chemical and physical properties compared to its germanium and tin analogs. The silicon atom can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical processes.
Eigenschaften
CAS-Nummer |
79841-59-1 |
|---|---|
Molekularformel |
C25H28O2SSi |
Molekulargewicht |
420.6 g/mol |
IUPAC-Name |
[3,3-bis(4-methoxyphenyl)-2-phenylthiiran-2-yl]-trimethylsilane |
InChI |
InChI=1S/C25H28O2SSi/c1-26-22-15-11-19(12-16-22)24(20-13-17-23(27-2)18-14-20)25(28-24,29(3,4)5)21-9-7-6-8-10-21/h6-18H,1-5H3 |
InChI-Schlüssel |
AJTHCWOJQSTLHB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2(C(S2)(C3=CC=CC=C3)[Si](C)(C)C)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Bromo-2-fluorophenyl)methyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B14427814.png)
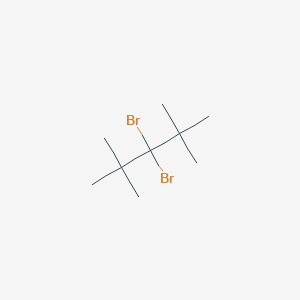
![3-[(N-Acetylphenylalanyl)amino]-3-methoxy-2-oxoazetidine-1-sulfonic acid](/img/structure/B14427819.png)
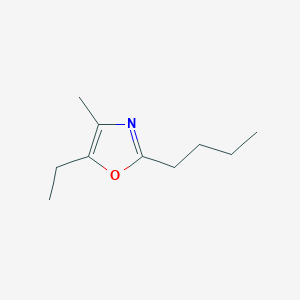
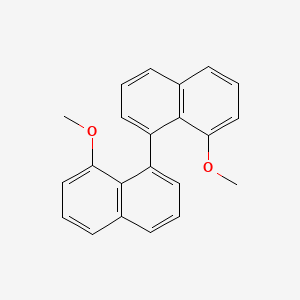
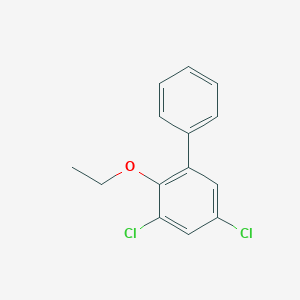

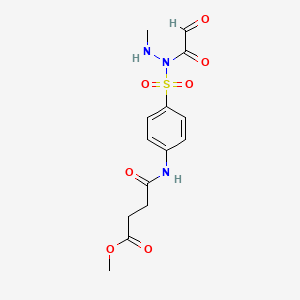
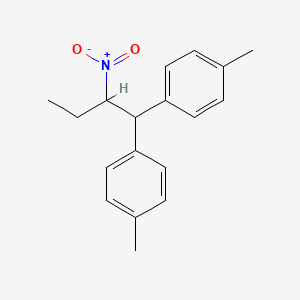
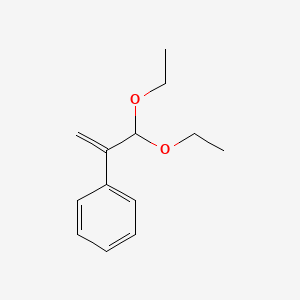
![N-({5-[(7-Chloroquinolin-4-yl)amino]-2-hydroxyphenyl}methyl)-N-ethyl-4-methylpiperazine-1-carboxamide](/img/structure/B14427873.png)

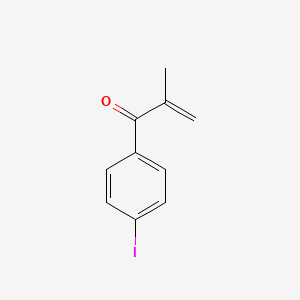
![4-Chloro-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline](/img/structure/B14427890.png)
